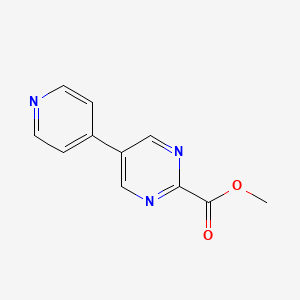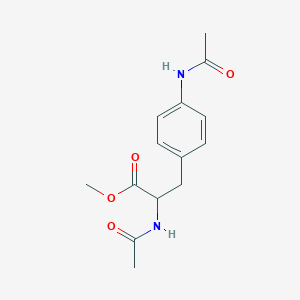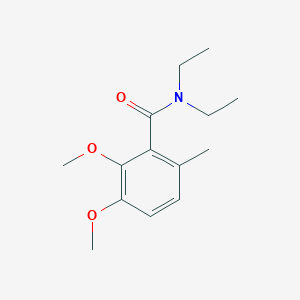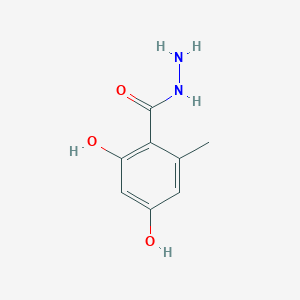
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is a complex organic compound that features a unique arrangement of benzimidazole, pyrazole, and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with a pyridine derivative.
-
Step 1: Synthesis of 6-methoxy-1H-benzimidazole
Starting materials: o-phenylenediamine and methoxyacetic acid.
Reaction conditions: The reaction is carried out under reflux in the presence of a dehydrating agent such as polyphosphoric acid.
-
Step 2: Synthesis of 1H-pyrazole
Starting materials: Hydrazine hydrate and 1,3-diketone.
Reaction conditions: The reaction is typically performed in ethanol under reflux conditions.
-
Step 3: Coupling Reaction
Starting materials: 6-methoxy-1H-benzimidazole, 1H-pyrazole, and 2-chloropyridine.
Reaction conditions: The coupling reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple binding sites, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridine
- 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-ol
Uniqueness
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is unique due to the presence of both benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C16H14N6O |
|---|---|
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H14N6O/c1-23-11-2-3-13-14(5-11)22-16(21-13)12-4-9(6-18-15(12)17)10-7-19-20-8-10/h2-8H,1H3,(H2,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
JXLKRKLPHFUYPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC(=C3)C4=CNN=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


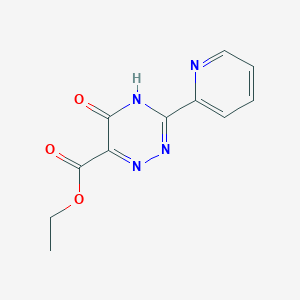

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
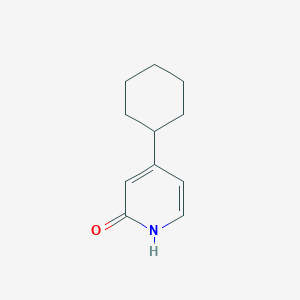
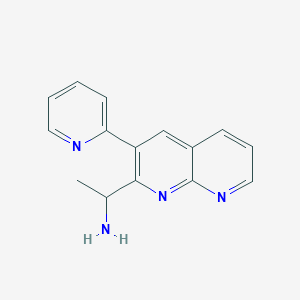
![2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)

